4,6-dichloro-1H-indole-2-carbaldehyde

NMDA receptor Glycine site antagonist Neuropharmacology

Essential intermediate for NMDA receptor glycine site antagonist synthesis. The specific 4,6-dichloro substitution pattern is critical for achieving nanomolar binding affinity and >2100-fold selectivity over the glutamate site—functionality unattainable with generic or differently halogenated indole-2-carbaldehydes. Ideal for focused SAR libraries and radioligand development targeting neurological disorders.

Molecular Formula C9H5Cl2NO
Molecular Weight 214.04 g/mol
CAS No. 309718-04-5
Cat. No. B3123580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-1H-indole-2-carbaldehyde
CAS309718-04-5
Molecular FormulaC9H5Cl2NO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=C2)C=O)Cl)Cl
InChIInChI=1S/C9H5Cl2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-4,12H
InChIKeyRNPCTWVXDPVTNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-1H-indole-2-carbaldehyde (CAS 309718-04-5) in Medicinal Chemistry: Properties and Synthetic Utility


4,6-Dichloro-1H-indole-2-carbaldehyde (CAS 309718-04-5) is a dichlorinated indole-2-carbaldehyde derivative with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol [1]. It serves as a key synthetic intermediate in medicinal chemistry, primarily due to its reactive C-2 aldehyde group, which facilitates condensation, reductive amination, and Knoevenagel-type reactions [1]. The 4,6-dichloro substitution pattern is of particular interest because, in closely related carboxylic acid analogs, this specific arrangement of electron-withdrawing chlorine atoms has been shown to significantly enhance binding affinity and selectivity for the glycine site of the NMDA receptor, a validated neurological target [2].

Why 4,6-Dichloro-1H-indole-2-carbaldehyde Cannot Be Replaced by Other Indole-2-carbaldehydes in NMDA-Targeted Research


Substitution with a generic indole-2-carbaldehyde or an analog with a different halogenation pattern is not a functionally equivalent choice for research programs targeting the NMDA receptor's glycine binding site. While the parent indole-2-carbaldehyde scaffold provides a versatile synthetic handle, it is the specific 4,6-dichloro substitution pattern that is critical for high-affinity interaction with the target. Structure-activity relationship (SAR) studies on closely related 4,6-dichloroindole-2-carboxylic acids demonstrate that electron-withdrawing chlorine atoms at both the 4- and 6-positions are essential for achieving nanomolar potency and >2100-fold selectivity for the glycine site over the glutamate site [1]. The presence of the reactive C-2 aldehyde in 4,6-dichloro-1H-indole-2-carbaldehyde offers a direct entry point for constructing libraries of these potent NMDA antagonists, a pathway not accessible with non-halogenated or differently halogenated indole-2-carbaldehydes [1].

Quantitative Comparative Evidence for 4,6-Dichloro-1H-indole-2-carbaldehyde Derivatives


NMDA Receptor Glycine Site Affinity: 4,6-Dichloro vs. Unsubstituted Indole Core

In a series of 3-(2-carboxyindol-3-yl)propionic acid antagonists for the NMDA receptor glycine binding site, the 4,6-dichloro substituted analog demonstrated substantially greater potency and selectivity compared to the unsubstituted parent compound [1]. The study established that chlorine atoms at the 4- and 6-positions are critical for enhancing receptor binding.

NMDA receptor Glycine site antagonist Neuropharmacology

Selectivity Profile: 4,6-Dichloroindole Scaffold Confers >2100-fold Selectivity for Glycine Site

A key differentiator for the 4,6-dichloroindole scaffold is its high degree of selectivity for the glycine binding site over other sites on the NMDA receptor complex [1]. In direct comparative assays, the 4,6-dichloro analog exhibited >2100-fold selectivity for the glycine site versus the glutamate binding site, while the unsubstituted parent compound showed no significant selectivity.

NMDA receptor Selectivity Off-target activity

Evolution to Sub-Nanomolar Affinity: 4,6-Dichloroindole Core Enables Ki = 4.8 nM Ligand Development

The 4,6-dichloroindole-2-carboxylic acid core has served as the foundation for developing high-affinity ligands for the NMDA receptor glycine site, with one optimized derivative achieving sub-nanomolar binding affinity [1]. The study reported a Ki value of 4.8 ± 0.9 nM for 3MPICA, a 3-substituted 4,6-dichloroindole-2-carboxylic acid derivative. This represents a substantial improvement in affinity compared to the earlier lead compound (IC50 = 170 nM).

NMDA receptor PET radiotracer Neuroimaging

Recommended Research and Procurement Scenarios for 4,6-Dichloro-1H-indole-2-carbaldehyde


Synthesis of NMDA Receptor Glycine Site Modulator Libraries

Given the established role of the 4,6-dichloroindole-2-carboxylate core in achieving high-affinity and highly selective NMDA receptor glycine site binding, this aldehyde serves as an optimal starting material for constructing focused compound libraries. Its reactive C-2 aldehyde handle enables efficient derivatization to explore new chemical space around the privileged 4,6-dichloroindole scaffold for neuropharmacological research.

Development of High-Affinity PET Radioligands for Neurological Imaging

The demonstrated progression from an IC50 of 170 nM to a Ki of 4.8 nM for 4,6-dichloroindole-based ligands validates this scaffold for high-sensitivity applications. Researchers developing novel PET tracers for imaging NMDA receptor distribution in conditions such as Parkinson's disease, Huntington's chorea, or schizophrenia can utilize this aldehyde to synthesize new radioligand candidates with the proven 4,6-dichloro pharmacophore.

Medicinal Chemistry SAR Studies on 4,6-Dihalogenated Indoles

For teams conducting structure-activity relationship (SAR) investigations on halogenated heterocycles, 4,6-dichloro-1H-indole-2-carbaldehyde provides a specific, well-defined chemical probe. It allows for the systematic evaluation of how the 4,6-dichloro substitution pattern influences downstream biological activity, particularly in comparison to mono-halogenated (e.g., 5- or 6-chloroindole-2-carbaldehyde) or differently substituted analogs, with a clear link to established NMDA receptor pharmacology.

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